5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a butan-2-yl side chain, and a carboxamide functional group. Its molecular formula is and it has a molecular weight of 218.28 g/mol. The compound's structure allows it to participate in various
These reactions are significant for synthesizing derivatives that may have enhanced or altered biological activities.
Research indicates that 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide exhibits potential biological activities, including:
The exact mechanisms of action are still under investigation, but they likely involve interactions with specific enzymes or receptors relevant to these biological processes .
The synthesis of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves several steps:
5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide has several applications across various fields:
These applications are driven by its unique chemical properties and biological activities .
Studies on the interactions of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide with biological targets are ongoing. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways associated with inflammation and infection. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-amino-N-(butan-2-yl)-1-methylpyrazole-4-carboxamide | Methyl group instead of ethyl | Potentially different biological activity profiles |
1-(butan-2-yl)-5-methylpyrazole | Lacks amino group | Primarily used as a building block in synthetic chemistry |
4-amino-N-[4-(dimethylamino)butan-2-yl]-1-ethylpyrazole | Dimethylamino substituent | Enhanced solubility and possibly altered pharmacodynamics |
The uniqueness of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
The compound is systematically named 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide, adhering to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the core structure, with substituents assigned positional identifiers based on their adjacency:
The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol and a CAS registry number of 2171318-28-6.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₄O |
Molecular Weight | 210.28 g/mol |
CAS Number | 2171318-28-6 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
XLogP3-AA | 1.3 (estimated) |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar pyrazole ring with bond lengths of approximately 1.33 Å for adjacent C-N bonds. Key functional groups include:
The butan-2-yl side chain introduces stereochemical complexity, with the potential for (R) and (S) enantiomers, though current literature does not specify optical activity.